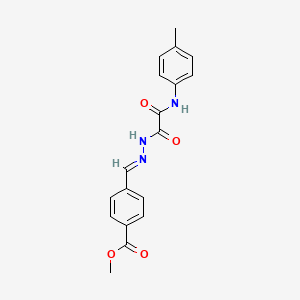

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate

CAS No.: 357207-81-9

Cat. No.: VC16061975

Molecular Formula: C18H17N3O4

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 357207-81-9 |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 339.3 g/mol |

| IUPAC Name | methyl 4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |

| Standard InChI | InChI=1S/C18H17N3O4/c1-12-3-9-15(10-4-12)20-16(22)17(23)21-19-11-13-5-7-14(8-6-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |

| Standard InChI Key | DNDRMQUMSGCECX-YBFXNURJSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |

Introduction

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with a molecular formula of C18H17N3O4 and a molecular weight of approximately 415.45 g/mol . It belongs to the class of hydrazone derivatives, which are known for their significant biological activity and potential therapeutic applications. This compound features a unique combination of functional groups, including a methyl ester, a carbohydrazonoyl moiety, and an oxoacetyl group attached to a 4-toluidine structure.

Synthesis and Chemical Reactions

The synthesis of Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate typically involves several key steps, highlighting its synthetic complexity and the need for careful control during preparation. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines and alcohols for substitution reactions.

Synthesis Steps:

-

Preparation of Starting Materials: This involves the synthesis of necessary precursors such as 4-toluidine and methyl benzoate derivatives.

-

Formation of Hydrazone Linkage: The hydrazone linkage is formed through a condensation reaction between the appropriate hydrazine derivative and a carbonyl compound.

-

Acetylation and Final Assembly: The oxoacetyl group is introduced, followed by the assembly of the final compound through further condensation reactions.

Biological Activity and Applications

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate exhibits notable biological activity, primarily through interactions with molecular targets such as enzymes and receptors. These interactions can modulate the activity of these biological molecules, suggesting potential applications in drug development and therapeutic interventions.

Safety and Environmental Considerations

The compound is classified as very toxic to aquatic life, both acutely and chronically, according to the GHS classification . Handling and disposal should follow appropriate safety protocols to minimize environmental impact.

Safety Data:

-

GHS Classification: H400 and H410 for aquatic toxicity.

Future Research Directions:

-

Drug Discovery: Exploring its potential as a lead compound in drug development.

-

Environmental Impact: Further studies on its environmental effects and safe handling practices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume